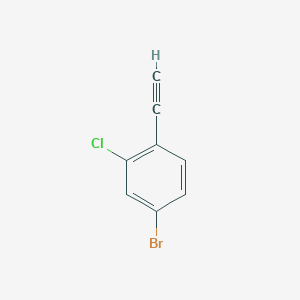

4-Bromo-2-chloro-1-ethynylbenzene

描述

Overview of Halogenated Aryl Alkynes in Advanced Chemical Synthesis

Halogenated aryl alkynes are a class of organic compounds that have gained significant traction in advanced chemical synthesis. acs.org These molecules are characterized by an aromatic ring bearing both one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and at least one alkyne (carbon-carbon triple bond) functionality. acs.org The presence of these distinct functional groups imparts a dual reactivity to the molecule.

The halogen atoms serve as versatile handles for a wide array of cross-coupling reactions, most notably the Suzuki, Stille, and Sonogashira reactions. wikipedia.orglibretexts.org These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the halogen in these coupling reactions generally follows the order I > Br > Cl > F, allowing for selective functionalization when multiple different halogens are present. wikipedia.org

The terminal alkyne group, on the other hand, is a gateway to a rich variety of chemical transformations. It can participate in cycloaddition reactions, be deprotonated to form a potent nucleophile (an acetylide), or undergo its own set of coupling reactions, such as the Sonogashira coupling where it couples with an aryl or vinyl halide. wikipedia.orgorgsyn.org The combination of these reactive moieties in a single molecule makes halogenated aryl alkynes powerful building blocks for the synthesis of pharmaceuticals, functional materials, and complex natural products. wikipedia.org

Strategic Importance of 4-Bromo-2-chloro-1-ethynylbenzene as a Versatile Molecular Building Block

This compound stands out as a particularly strategic building block due to the specific arrangement and nature of its functional groups. The presence of both a bromine and a chlorine atom on the benzene (B151609) ring offers the potential for sequential and site-selective cross-coupling reactions. wikipedia.org Given the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions, the bromine atom can be selectively targeted for modification, leaving the chlorine atom available for a subsequent transformation. wikipedia.org This orthogonal reactivity is a highly sought-after feature in the synthesis of polysubstituted aromatic compounds.

Furthermore, the terminal ethynyl (B1212043) group provides an additional site for diversification. It can be readily employed in Sonogashira coupling reactions to introduce a wide range of aryl or vinyl substituents. libretexts.org This three-pronged reactivity makes this compound a highly versatile precursor for the construction of complex, three-dimensionally diverse molecular scaffolds.

Below is a data table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₄BrCl | uni.lu |

| Molecular Weight | 215.47 g/mol | uni.lu |

| InChI | InChI=1S/C8H4BrCl/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | uni.lu |

| InChIKey | IDIMJJUCGARNHO-UHFFFAOYSA-N | uni.lu |

| SMILES | C#CC1=C(C=C(C=C1)Br)Cl | uni.lu |

| Predicted XlogP | 3.5 | uni.lu |

Current Research Landscape and Gaps in Understanding of this Ethynylbenzene Derivative

A review of the current scientific literature reveals that while the broader class of halogenated aryl alkynes is well-studied, specific and in-depth research focused solely on this compound is limited. Much of the available information comes from chemical supplier catalogs and compound databases rather than from peer-reviewed research articles. uni.lu

A significant portion of the research in this area has been directed towards a structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which serves as an intermediate in the synthesis of the pharmaceutical drug dapagliflozin. google.comgoogle.comchemicalbook.com This focus on a related but different molecule highlights a clear gap in the understanding of the fundamental reactivity and potential applications of this compound itself.

The lack of dedicated studies on this compound means that its full potential as a synthetic building block remains largely untapped. There is a need for systematic investigations into its reactivity in various cross-coupling and cycloaddition reactions. Furthermore, the synthesis of this compound and the exploration of its utility in the preparation of novel materials or biologically active molecules are areas ripe for investigation.

Scope and Objectives of the Research Compendium on this compound

This research compendium aims to provide a foundational understanding of this compound and to stimulate further research into its synthetic applications. The primary objectives are:

To consolidate the known properties and predicted reactivity of this compound based on available data and established chemical principles.

To propose and discuss plausible synthetic routes for the preparation of this compound.

To explore the potential applications of this compound in the synthesis of more complex molecules, drawing parallels with the known reactivity of similar halogenated aryl alkynes.

To clearly delineate the existing gaps in the scientific literature and to propose specific areas for future research that could unlock the full potential of this versatile building block.

By providing a structured overview and highlighting the untapped potential of this compound, this compendium seeks to serve as a valuable resource for organic chemists and material scientists interested in the development of novel synthetic methodologies and the creation of new functional molecules.

Structure

2D Structure

属性

IUPAC Name |

4-bromo-2-chloro-1-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIMJJUCGARNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Chloro 1 Ethynylbenzene and Its Derived Architectures

Established Synthetic Pathways to 4-Bromo-2-chloro-1-ethynylbenzene

The synthesis of polysubstituted benzene (B151609) derivatives like this compound requires a carefully planned sequence of reactions to ensure correct regiochemistry. The assembly of this molecule typically involves the stepwise introduction of the halogen and ethynyl (B1212043) substituents onto a benzene ring.

The synthesis often commences with a commercially available substituted benzene, such as 1-bromo-3-chlorobenzene. sigmaaldrich.comnih.govnist.gov The introduction of the ethynyl group onto this scaffold is a critical step. A common and effective method for forming carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org

A plausible synthetic route involves an initial functionalization of the 1-bromo-3-chlorobenzene precursor, for example, through formylation or acylation, to introduce a carbonyl group at the position destined to become the ethynyl moiety. This carbonyl group can then be converted to the terminal alkyne. One established method for this transformation is the Corey-Fuchs reaction, which involves the reaction of an aldehyde with triphenylphosphine (B44618) and carbon tetrabromide to form a dibromo-olefin, followed by elimination with a strong base like n-butyllithium to yield the terminal alkyne. Another approach is the Seyferth-Gilbert homologation, which uses the Bestmann-Ohira reagent to convert an aldehyde directly into an alkyne.

Alternatively, a halogenation strategy can be employed where 1-bromo-3-chlorobenzene is first iodinated. Given the directing effects of the chloro (ortho, para-directing) and bromo (ortho, para-directing) groups, introducing an iodine atom selectively at the desired C1 position can be challenging and may lead to mixtures of isomers. However, should the precursor 4-bromo-2-chloro-1-iodobenzene be accessible, a subsequent Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group, would efficiently yield the target compound. wikipedia.org The difference in reactivity among aryl halides (I > Br > Cl) allows for selective coupling at the more reactive C-I bond. libretexts.org

The availability of appropriately substituted precursors is crucial for the efficient synthesis of this compound. The synthesis of the precursor 1-bromo-3-chlorobenzene itself can start from benzene through a sequence of nitration, reduction, halogenation, and diazotization reactions to install the substituents in the desired meta-relationship. study.comchegg.com For instance, chlorination of nitrobenzene, followed by reduction of the nitro group to an amine, subsequent bromination, and finally a Sandmeyer reaction to remove the amino group can yield the desired 1,3-disubstituted pattern.

Another key precursor could be 5-bromo-2-chlorobenzaldehyde. This compound can be synthesized from 5-bromo-2-chlorobenzoic acid. The carboxylic acid can be converted to the corresponding acyl chloride, which can then be reduced to the aldehyde. google.comgoogle.comwipo.int Once the aldehyde is in hand, as mentioned previously, it can be transformed into the ethynyl group using methods like the Corey-Fuchs reaction. This multi-step approach, while longer, offers greater control over the regiochemical outcome.

Advanced Functionalization and Derivatization Approaches from this compound

The presence of three distinct reactive sites on this compound makes it an exceptionally useful platform for generating diverse and complex molecular structures through selective chemical reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and this compound is an ideal substrate for such transformations. beilstein-journals.org The differential reactivity of the C-Br and C-Cl bonds is key to achieving selectivity. In palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl. wikipedia.org This allows for selective reactions at the more labile C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.

Sonogashira Coupling: The terminal alkyne of this compound can be coupled with various aryl or vinyl halides to form internal alkynes. libretexts.orgorganic-chemistry.org Conversely, the C-Br bond can undergo Sonogashira coupling with a terminal alkyne. acs.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This selectivity enables the synthesis of unsymmetrically substituted diarylacetylenes.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov The C-Br bond of this compound can be selectively coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters, providing access to a vast library of substituted arylalkynes. rsc.orgmdpi.com The robustness of the Suzuki-Miyaura reaction allows for the presence of various functional groups on the coupling partners. nih.gov

| Reaction Type | Coupling Partner | Reactive Site on Substrate | Catalyst System (Typical) | Product Type |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-Br | Pd(PPh₃)₄ / CuI / Amine | 4-(Alkynyl)-2-chloro-1-ethynylbenzene |

| Sonogashira | Aryl/Vinyl Halide (R-X) | C≡C-H | Pd(PPh₃)₄ / CuI / Amine | 1-(Aryl/Vinyl-ethynyl)-4-bromo-2-chlorobenzene |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | C-Br | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 4-(Aryl/Vinyl)-2-chloro-1-ethynylbenzene |

Nucleophilic Aromatic Substitution (SNAr): Classical SNAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org Since this compound lacks such strong activating groups, it is generally unreactive towards SNAr under standard conditions. youtube.com However, substitution might be forced under extreme conditions of high temperature and pressure, or via an elimination-addition mechanism involving a benzyne intermediate, which could lead to a mixture of regioisomers. libretexts.org

The ethynyl group is a versatile functional group that can participate in a variety of cycloaddition reactions, providing access to heterocyclic and carbocyclic structures.

[3+2] Cycloaddition: The Huisgen 1,3-dipolar cycloaddition of the terminal alkyne with an azide is a prominent example. This reaction, often catalyzed by copper(I) or ruthenium, leads to the formation of a highly stable 1,2,3-triazole ring. This "click chemistry" reaction is known for its high efficiency and functional group tolerance.

[4+2] Cycloaddition (Diels-Alder Reaction): The ethynyl group can act as a dienophile in Diels-Alder reactions with conjugated dienes. beilstein-journals.org The reaction with a simple diene like cyclopentadiene would yield a bicyclic adduct. The electron-withdrawing nature of the substituted aryl ring can enhance the dienophilic character of the alkyne.

[2+2] Cycloaddition: Photochemical or metal-catalyzed [2+2] cycloadditions with alkenes can lead to the formation of cyclobutene derivatives. researchgate.net These reactions can provide access to strained ring systems that are otherwise difficult to synthesize.

These cycloaddition strategies significantly expand the molecular complexity that can be built from the this compound scaffold.

Regioselective and Chemoselective Control in the Synthesis of this compound Derivatives

The synthesis of derivatives from polyhalogenated aromatic compounds like this compound presents a significant challenge due to the similar reactivities of the halogen substituents. bohrium.comnih.gov However, achieving regioselective and chemoselective control is crucial for constructing value-added molecules for medicinal, agrochemical, and materials science applications. bohrium.comnih.govacs.org This control is typically achieved by exploiting the inherent differences in the reactivity of the carbon-halogen (C-X) bonds, which is a cornerstone of modern synthetic strategy. nih.gov

Transition-metal-catalyzed cross-coupling reactions are a primary tool for the selective functionalization of such molecules. thieme-connect.com The selectivity in these reactions is governed by the relative bond dissociation energies of the C-X bonds. nih.gov The generally accepted reactivity trend for halogens in common palladium-catalyzed reactions, such as the Sonogashira or Suzuki couplings, is C–I > C–Br > C–Cl > C–F. nih.govwikipedia.org This hierarchy allows for the predictable, chemoselective functionalization of a molecule containing different halogen atoms.

In the case of this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. nih.govwikipedia.org This differential reactivity enables the selective coupling at the C-Br position while leaving the C-Cl bond intact for subsequent transformations. For instance, a Sonogashira coupling reaction would preferentially occur at the C-Br bond. wikipedia.org

Beyond the inherent reactivity differences of the halogens, several other factors can be manipulated to achieve site-selectivity:

Electronic Effects : The electronic properties of other substituents on the aromatic ring can influence the reactivity of adjacent C-X bonds.

Steric Effects : The size of substituents near a halogen can hinder the approach of the catalyst, thereby deactivating that position and directing the reaction to a less sterically crowded site. bohrium.com

Catalyst and Ligand Control : The choice of transition metal catalyst and its associated ligands can dramatically influence selectivity. bohrium.com N-heterocyclic carbene (NHC) and pyridine-based ligands, for example, have been employed to modulate the reactivity of palladium catalysts in Sonogashira couplings. libretexts.org

Reaction Conditions : Factors such as temperature, solvent, and the base used can be fine-tuned to favor reaction at a specific site. organic-chemistry.org

The following table illustrates the expected regioselective outcomes for cross-coupling reactions with this compound based on these principles.

| Reaction Type | Reagent | Expected Major Product | Rationale |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH), Pd/Cu catalyst | 4-(Alkynyl)-2-chloro-1-ethynylbenzene | Higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling. nih.govwikipedia.org |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)2), Pd catalyst | 4-Aryl-2-chloro-1-ethynylbenzene | Preferential oxidative addition of the palladium catalyst to the weaker C-Br bond. nih.gov |

| Buchwald-Hartwig Amination | Amine (R2NH), Pd catalyst | N-Aryl-4-(2-chloro-5-ethynylphenyl)amine | The C-Br bond is more susceptible to amination under palladium catalysis compared to the C-Cl bond. nih.gov |

These strategies for achieving regiochemical and chemochemical control are vital for the efficient, multi-step synthesis of complex, polysubstituted aryl alkynes, allowing for the sequential and directed installation of various functional groups.

Emerging Sustainable Synthetic Practices for Halogenated Aryl Alkynes

In recent years, a strong emphasis has been placed on developing "green" and sustainable synthetic methodologies to minimize the environmental impact of chemical manufacturing. nih.gov The synthesis of halogenated aryl alkynes, which often involves precious metal catalysts, stoichiometric waste, and hazardous organic solvents, is a key area for such improvements. nih.gov

One of the most significant advances is the application of aqueous micellar catalysis to cross-coupling reactions like the Sonogashira coupling. nih.gov By using a surfactant in water, nano-sized micelles are formed that act as "nanoreactors." This approach offers several advantages over traditional methods that use organic solvents:

Reduced Catalyst Loading : Micellar conditions can significantly enhance reaction rates, allowing for lower concentrations of expensive palladium catalysts. nih.gov

Improved Yields and Purity : The unique environment within the micelle can lead to higher product yields and fewer side reactions. nih.gov

Use of Water as a Solvent : Replacing volatile and often toxic organic solvents with water is a primary goal of green chemistry. nih.gov

Simplified Product Isolation : After the reaction, the product is often easily separated from the aqueous phase.

Another key area of sustainable practice is the development and use of safer, more atom-economical reagents. rsc.org For instance, traditional electrophilic halogenation often uses elemental halogens, which are hazardous. rsc.org Safer alternatives like N-halosuccinimides have been developed, although they suffer from poor atom economy. rsc.org A greener approach involves using simple halide salts (e.g., potassium bromide) in oxidative halogenation processes, often with hydrogen peroxide or even air as the terminal oxidant, which generates water as the only byproduct. rsc.org

Catalyst reusability is also a cornerstone of sustainable synthesis. nih.gov The development of heterogeneous or immobilized catalysts, where the catalyst is supported on a solid material, allows for easy recovery and reuse over multiple reaction cycles. researchgate.net This not only reduces the cost associated with precious metal catalysts but also minimizes the contamination of the final product with residual metals. nih.gov

The table below compares traditional synthetic practices with emerging sustainable alternatives for the synthesis of halogenated aryl alkynes.

| Synthetic Aspect | Traditional Method | Emerging Sustainable Practice |

| Solvent | Anhydrous, anaerobic organic solvents (e.g., Toluene, THF). organic-chemistry.org | Aqueous media using micellar catalysis. nih.gov |

| Catalyst | High loadings of homogeneous palladium catalysts (e.g., 10 mol%). nih.gov | Low catalyst loadings; reusable heterogeneous or immobilized catalysts. nih.govresearchgate.net |

| Reagents | Stoichiometric and often hazardous reagents (e.g., elemental halogens). rsc.org | Atom-economical reagents; use of halide salts with green oxidants (H2O2, air). rsc.org |

| Energy Input | Often requires high temperatures (e.g., >100 °C). libretexts.org | Milder reaction conditions, often at room temperature. wikipedia.org |

| Waste Generation | Generation of stoichiometric byproducts and solvent waste. nih.gov | Minimal waste; water as a byproduct; solvent recycling. nih.govrsc.org |

By embracing these greener methodologies, the synthesis of this compound and other halogenated aryl alkynes can be made more efficient, cost-effective, and environmentally responsible. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Bromo 2 Chloro 1 Ethynylbenzene

Mechanistic Investigations of 1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloaddition reactions are powerful tools for the synthesis of five-membered heterocyclic rings. wikipedia.org The ethynyl (B1212043) group of 4-bromo-2-chloro-1-ethynylbenzene serves as an excellent dipolarophile in these reactions.

Regioselectivity Determination and Transition State Analysis

The reaction of an unsymmetrical dipolarophile like this compound with a 1,3-dipole can theoretically lead to two different regioisomers. The regioselectivity of these cycloadditions is governed by a combination of electronic and steric factors, which can be rationalized by examining the frontier molecular orbitals (FMOs) of the reactants. wikipedia.orglew.ro

In a typical 1,3-dipolar cycloaddition, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is the dominant electronic factor. The reaction proceeds in a way that allows for the maximum overlap of the orbitals with the largest coefficients. For instance, in the reaction of this compound with a generic 1,3-dipole, the electron-withdrawing nature of the bromo and chloro substituents on the benzene (B151609) ring influences the electron density of the ethynyl group, thereby affecting the energies and coefficients of its LUMO.

Computational studies, often employing methods like semi-empirical AM1 or Density Functional Theory (DFT), are instrumental in predicting the regiochemical outcome. lew.ro These calculations help in visualizing the transition states and determining the activation energies for the formation of the possible regioisomers. The isomer formed via the lower energy transition state is the one that is predominantly observed experimentally.

Electron Transfer Mechanisms in Cycloaddition Processes

While many 1,3-dipolar cycloadditions are concerted pericyclic reactions, some can proceed through a stepwise mechanism involving an electron transfer step, particularly when the electronic properties of the dipole and dipolarophile are significantly different. The presence of the halogen atoms on the aromatic ring of this compound can influence the potential for such electron transfer processes.

The electron-withdrawing character of the bromo and chloro groups makes the ethynyl group more electrophilic. This enhanced electrophilicity can facilitate an initial electron transfer from the HOMO of the 1,3-dipole to the LUMO of the this compound, especially with electron-rich dipoles. This would lead to the formation of a radical ion pair intermediate, which then collapses to form the five-membered ring. The specific mechanism, whether concerted or stepwise, can be influenced by the solvent polarity and the presence of any catalysts.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The bromo and chloro substituents on the phenyl ring of this compound exert a significant influence on the kinetics and thermodynamics of its cycloaddition reactions. These electron-withdrawing groups lower the energy of the LUMO of the alkyne, which generally leads to a smaller HOMO-LUMO energy gap between the dipole and the dipolarophile. wikipedia.org This smaller energy gap results in a stronger orbital interaction and a lower activation energy, thereby increasing the reaction rate.

Exploration of Other Key Reaction Pathways Involving the Bromo, Chloro, and Ethynyl Groups

Beyond cycloadditions, the bromo, chloro, and ethynyl functionalities of this compound offer a rich landscape for a variety of other chemical transformations.

Addition Reactions to the Ethynyl Moiety

The carbon-carbon triple bond of the ethynyl group is susceptible to various addition reactions. youtube.com For example, it can undergo hydrogenation to form the corresponding alkene or alkane. Halogenation with reagents like bromine or chlorine would lead to the formation of di- or tetra-halo-substituted products. Hydrohalogenation with HBr or HCl would also occur, with the regioselectivity of the addition being a key consideration.

Reactivity of the Halogen Atoms in Cross-Coupling and Substitution Processes

The bromo and chloro atoms on the aromatic ring are valuable handles for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. nih.govresearchgate.net

This difference in reactivity enables sequential functionalization of the molecule. For instance, a Suzuki coupling could be performed selectively at the bromine position, leaving the chlorine atom intact for a subsequent coupling reaction under more forcing conditions. This stepwise approach provides a powerful strategy for the synthesis of complex, highly substituted aromatic compounds.

For example, in a Suzuki coupling, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound where the bromine atom has been replaced by the aryl group. nih.govresearchgate.net Similarly, a Sonogashira coupling with a terminal alkyne would introduce another alkynyl group at the position of the bromine atom.

The halogen atoms can also participate in nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups to activate the ring.

| Reaction Type | Functional Group Involved | Key Features |

| 1,3-Dipolar Cycloaddition | Ethynyl | Forms five-membered heterocycles; regioselectivity is key. |

| Addition Reactions | Ethynyl | Susceptible to hydrogenation, halogenation, and hydrohalogenation. |

| Suzuki Coupling | Bromo, Chloro | Palladium-catalyzed C-C bond formation; C-Br is more reactive. |

| Sonogashira Coupling | Bromo, Chloro | Palladium-catalyzed C-C bond formation with terminal alkynes. |

| Nucleophilic Aromatic Substitution | Bromo, Chloro | Typically requires harsh conditions or ring activation. |

Catalytic Activation and Deactivation Mechanisms in Reactions of this compound

The catalytic processes governing the reactions of this compound, particularly in Sonogashira couplings, involve intricate activation and deactivation mechanisms of the catalyst system, which typically comprises a palladium complex and a copper(I) co-catalyst.

Catalytic Activation:

The activation of the catalytic system is a critical preliminary step for the reaction to proceed. The most commonly employed palladium catalysts are often in the form of Pd(II) complexes, such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], which are more stable and easier to handle than their Pd(0) counterparts. wikipedia.org However, the active catalytic species in the Sonogashira coupling is a Pd(0) complex. wikipedia.org Therefore, the initial step involves the in situ reduction of the Pd(II) precursor to the active Pd(0) species. This reduction can be facilitated by various components in the reaction mixture, including amines, phosphine (B1218219) ligands, or other reactants. wikipedia.org For instance, triphenylphosphine (B44618) can be oxidized to triphenylphosphine oxide, leading to the formation of the Pd(0) catalyst. wikipedia.org

Once the active Pd(0) catalyst is generated, the catalytic cycle for the Sonogashira coupling commences. The generally accepted mechanism involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide, in this case, this compound. This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar Pd(II) complex. whiterose.ac.uk A crucial aspect of the reactivity of this compound is the chemoselective activation of the carbon-halogen bonds. The reactivity of aryl halides in oxidative addition typically follows the order C-I > C-Br > C-Cl. nih.gov Consequently, the C-Br bond in this compound is preferentially cleaved over the more stable C-Cl bond. This allows for selective coupling at the bromine-substituted position.

Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne is activated. The copper(I) salt reacts with the alkyne to form a copper(I) acetylide. wikipedia.org This copper acetylide then undergoes transmetalation with the Pd(II) complex from the previous step. The acetylide group replaces the halide on the palladium center, forming a new Pd(II)-alkynyl complex and regenerating the copper(I) halide. whiterose.ac.uk

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Pd(II)-alkynyl complex. This step results in the formation of the final cross-coupled product and regenerates the active Pd(0) catalyst, which can then participate in a new catalytic cycle. whiterose.ac.uk

In copper-free Sonogashira reactions, the mechanism is slightly different. The activation of the alkyne occurs directly at the palladium center after the oxidative addition step. wikipedia.org

Catalytic Deactivation:

The efficiency of the catalytic reaction can be diminished by several deactivation pathways that affect the catalyst's activity and stability over time. These deactivation processes are a significant concern, particularly in industrial applications.

One of the most common deactivation pathways in palladium-catalyzed reactions is the formation of palladium black. whiterose.ac.uk This occurs when the Pd(0) species agglomerate into larger, inactive palladium clusters that precipitate out of the solution. This process reduces the concentration of the active homogeneous catalyst available to participate in the catalytic cycle.

Another significant deactivation mechanism involves the degradation of the ligands attached to the palladium center. nih.gov Phosphine ligands, which are commonly used, can be susceptible to oxidation or other forms of degradation under the reaction conditions. The loss or modification of these ligands can alter the electronic and steric properties of the catalyst, leading to a decrease in its reactivity and selectivity.

In reactions involving a copper co-catalyst, the formation of undesired alkyne homocoupling products (Glaser coupling) can be considered a side reaction that consumes the starting materials and can complicate the purification of the desired product. wikipedia.org This side reaction is promoted by the presence of oxygen and the copper catalyst. Running the reaction under an inert atmosphere helps to minimize this unwanted pathway. wikipedia.org

The table below summarizes the key catalytic components and their roles in the Sonogashira coupling of aryl halides, which is applicable to this compound.

| Component | Function |

| Palladium Catalyst | Primary catalyst for the cross-coupling reaction. Cycles between Pd(0) and Pd(II) oxidation states. |

| Copper(I) Co-catalyst | Activates the terminal alkyne by forming a copper acetylide, facilitating transmetalation. |

| Ligands (e.g., Phosphines) | Stabilize the palladium center, influence its reactivity and selectivity, and improve its solubility. |

| Base (e.g., Amine) | Deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. |

The following table provides illustrative conditions for Sonogashira couplings of dihalobenzenes, demonstrating the typical parameters used for such reactions. While this data is not specific to this compound, it offers a relevant reference.

| Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Temperature (°C) | Yield (%) |

| 1-Bromo-4-iodobenzene | Phenylacetylene (B144264) | Pd(PPh₃)₄ / CuI | Et₃N / THF | 25 | 95 |

| 1-Bromo-3-chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Piperidine / DMF | 80 | 88 |

| 1,3-Dibromobenzene | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N / Toluene | 60 | 92 |

Computational Chemistry and Theoretical Characterization of 4 Bromo 2 Chloro 1 Ethynylbenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules. By solving the Schrödinger equation with various levels of approximation, these methods provide deep insights into molecular structure, stability, and reactivity. For a molecule like 4-bromo-2-chloro-1-ethynylbenzene, which combines a halogenated aromatic ring with an unsaturated ethynyl (B1212043) group, these calculations can elucidate the complex interplay of electronic effects governed by the different substituents.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. karazin.ua It is widely employed to predict molecular properties such as bond lengths, bond angles, and torsional angles by finding the minimum energy conformation on the potential energy surface. researchgate.net

Interactive Table 1: Illustrative Geometric Parameters for this compound

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C≡C (ethynyl) | 1.21 Å |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| Bond Angle | C-C-Cl | 121.0° |

| Bond Angle | C-C-Br | 119.5° |

| Bond Angle | C-C-C≡ | 120.5° |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, with its energy level relating to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ijarset.com For this compound, the halogen substituents, being electronegative, are expected to lower the energy of the HOMO. The π-system of the ethynyl group, however, would likely raise the HOMO energy and lower the LUMO energy, contributing to a potentially smaller energy gap compared to benzene (B151609). Analysis of the spatial distribution of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Interactive Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Illustrative Energy (eV) |

| HOMO Energy (EHOMO) | -6.50 eV |

| LUMO Energy (ELUMO) | -1.25 eV |

| HOMO-LUMO Gap (ΔE) | 5.25 eV |

Aromaticity is a fundamental concept in chemistry associated with the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. mdpi.com While not a directly measurable physical quantity, aromaticity can be quantified using various computational indices based on structural, magnetic, or electronic properties. rsc.org

Analysis of Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors that are derived from the change in energy with respect to the number of electrons. scielo.org.mx These descriptors offer a quantitative scale for properties like electrophilicity, nucleophilicity, and chemical hardness, allowing for the prediction of a molecule's behavior in chemical reactions.

The global electrophilicity index (ω) measures the stabilization in energy when a molecule acquires additional electronic charge from its surroundings. researchgate.net It quantifies the propensity of a species to act as an electrophile. Conversely, the global nucleophilicity index (N) provides a measure of a molecule's ability to donate electrons, characterizing its nucleophilic nature. rsc.org These indices create a unified scale to classify molecules as strong or weak electrophiles and nucleophiles. For this compound, the presence of electronegative halogens and the π-accepting capability of the ethynyl group would likely result in a moderate to strong electrophilic character.

Global reactivity descriptors such as electronic chemical potential (μ), chemical hardness (η), and its inverse, softness (S), are fundamental to understanding a molecule's reactivity. researchgate.net The chemical potential measures the escaping tendency of electrons from a system. ijarset.com Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution; molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft". ijarset.comtcu.edu

These parameters are formally defined and can be approximated using the energies of the frontier orbitals:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Potential (μ) = -(I+A)/2

Chemical Hardness (η) = (I-A)/2

Softness (S) = 1/(2η)

Electrophilicity Index (ω) = μ²/ (2η)

A molecule with a high hardness value is generally less reactive. ijarset.com These descriptors are crucial for applying principles like the Hard-Soft Acid-Base (HSAB) theory, which predicts that hard acids prefer to react with hard bases, and soft acids with soft bases. tcu.edu

Interactive Table 3: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Illustrative Value (eV) |

| Ionization Potential | I | 6.50 |

| Electron Affinity | A | 1.25 |

| Chemical Potential | μ | -3.875 |

| Chemical Hardness | η | 2.625 |

| Global Softness | S | 0.19 |

| Electrophilicity Index | ω | 2.86 |

Simulation of Reaction Pathways and Transition States

Theoretical studies in this area would typically involve the use of quantum mechanical calculations to map out the energetic landscape of chemical reactions involving this compound.

Construction of Potential Energy Surfaces for Key Organic Transformations

The construction of potential energy surfaces (PES) is a fundamental aspect of computational chemistry that allows for the study of reaction mechanisms. For a molecule such as this compound, which features a reactive ethynyl group and halogen substituents, potential transformations of interest could include addition reactions, cross-coupling reactions, or cycloadditions.

To construct a PES, the energy of the system is calculated for a large number of geometric arrangements of the atoms involved in the reaction. This multi-dimensional surface can then be used to identify the lowest energy pathways from reactants to products. These pathways include the identification of transition states, which are the energetic barriers that must be overcome for a reaction to occur. While methods for constructing such surfaces are well-established, specific studies detailing the PES for reactions of this compound are not found in the current body of scientific literature.

Solvent Effects on Reaction Mechanisms and Equilibrium

The role of the solvent is a critical factor in many chemical reactions. Computational models can be employed to understand how solvent molecules interact with the reactants, transition states, and products, thereby influencing the reaction rate and equilibrium. These models range from implicit solvent models, which represent the solvent as a continuous medium, to explicit solvent models, where individual solvent molecules are included in the calculation.

For this compound, the polarity of the solvent would be expected to play a significant role in any reactions involving charged intermediates or transition states. However, without specific experimental or computational studies on this compound, any discussion of solvent effects remains speculative.

Computational Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods are frequently used to predict various spectroscopic parameters, which can aid in the identification and characterization of a molecule. These predictions are based on calculations of the molecule's electronic structure and how it interacts with electromagnetic radiation.

Predicted spectroscopic data for this compound would be valuable for researchers working with this compound. For instance, predicted Nuclear Magnetic Resonance (NMR) chemical shifts could help in the interpretation of experimental spectra. Similarly, calculated infrared (IR) vibrational frequencies could assist in identifying characteristic functional groups. While some basic molecular properties are available from public databases, detailed computational predictions of its spectroscopic parameters are not readily accessible.

Below is a table of predicted molecular properties for this compound, derived from computational models.

| Property | Predicted Value |

| Molecular Formula | C₈H₄BrCl |

| Molecular Weight | 215.47 g/mol |

| Monoisotopic Mass | 213.91849 Da |

| XlogP (predicted) | 3.5 |

Note: The data in this table is based on computational predictions and has not been experimentally verified.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Bromo 2 Chloro 1 Ethynylbenzene and Its Derivatives

High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Structural Conformation and Bond Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. These methods are complementary; FT-IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that induce a change in the dipole moment, while Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that alter the polarizability of the molecule. su.se

For 4-Bromo-2-chloro-1-ethynylbenzene, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to its distinct structural features. The terminal alkyne C-H stretch is expected to appear as a sharp, intense band in the FT-IR spectrum around 3300 cm⁻¹. uni.lu The C≡C stretching vibration would be observed in the range of 2100-2140 cm⁻¹, a region typically free from other interfering absorptions. uni.lu Aromatic C-H stretching vibrations would be located in the 3000-3100 cm⁻¹ region, while the C-C stretching vibrations within the benzene (B151609) ring would produce a series of bands between 1400 and 1600 cm⁻¹. The C-Cl and C-Br stretching vibrations are expected at lower frequencies, typically in the 1000-600 cm⁻¹ and 600-500 cm⁻¹ regions, respectively.

In Raman spectroscopy, the symmetrical vibrations are often more intense. Therefore, the C≡C stretching and the breathing modes of the benzene ring would be particularly prominent. The complementary nature of FT-IR and Raman is crucial; for instance, a vibration that is weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov Analysis of the vibrational spectra of related compounds, such as substituted phenols, has demonstrated the transferability of valence force constants, allowing for the theoretical calculation and prediction of vibrational frequencies. nih.gov

A representative table of expected vibrational frequencies for this compound, based on data from analogous compounds like 1-bromo-4-ethynylbenzene, is provided below. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| ≡C-H | Stretching | ~3300 | FT-IR |

| C≡C | Stretching | ~2110 | FT-IR, Raman |

| Aromatic C-H | Stretching | 3100-3000 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1600-1450 | FT-IR, Raman |

| C-Cl | Stretching | 800-600 | FT-IR |

| C-Br | Stretching | 600-500 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR would be essential for the structural elucidation of this compound.

In the ¹H NMR spectrum, the acetylenic proton (≡C-H) would appear as a distinct singlet, typically in the region of 3.0-3.5 ppm. The aromatic protons would resonate in the 7.0-8.0 ppm range, and their splitting patterns (doublets, triplets, or doublet of doublets) and coupling constants would be invaluable in confirming the substitution pattern on the benzene ring.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The two acetylenic carbons would have characteristic chemical shifts, with the terminal carbon (C-H) appearing around 80-90 ppm and the carbon attached to the ring (C-Ar) resonating at a slightly downfield position. rsc.org The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromo, chloro, and ethynyl (B1212043) substituents. Electron-withdrawing groups like halogens generally cause a downfield shift (deshielding) of the carbons they are attached to, as well as the ortho and para carbons. rsc.orgresearchgate.net

Based on data from similar substituted phenylacetylenes, the expected chemical shifts for this compound can be estimated. rsc.org

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Acetylenic H | ~3.4 | - |

| Aromatic H | 7.3 - 7.8 | - |

| Acetylenic C-H | - | ~88 |

| Acetylenic C-Ar | - | ~91 |

| Aromatic C-Br | - | ~123 |

| Aromatic C-Cl | - | ~134 |

| Other Aromatic C | - | 128 - 133 |

Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would likely be used, leading to the formation of a molecular ion (M⁺˙).

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. docbrown.info The presence of both a bromine and a chlorine atom would result in a characteristic cluster of peaks for the molecular ion (and any fragment containing both halogens) with M, M+2, and M+4 peaks. docbrown.info

The fragmentation of the molecular ion would proceed through the cleavage of the weakest bonds. Common fragmentation pathways for haloaromatic compounds include the loss of the halogen atoms as radicals (Br˙ or Cl˙) and the cleavage of the ethynyl group. youtube.com The formation of a tropylium-like ion (C₇H₄⁺) through rearrangement is also a possibility for phenylacetylene (B144264) derivatives. mdpi.com

Predicted mass spectral data for this compound is presented in the table below. uni.lu

| Adduct | m/z (Predicted) |

| [M]⁺ | 213.91794 |

| [M+H]⁺ | 214.92577 |

| [M+Na]⁺ | 236.90771 |

| [M-H]⁻ | 212.91121 |

X-ray Diffraction Analysis for Solid-State Structure Determination and Intermolecular Interactions

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular geometry. For this compound, an XRD analysis would unequivocally establish the planar structure of the benzene ring and the linear geometry of the ethynyl group.

Advanced Spectroscopic Approaches for Excited State Dynamics and Photophysical Properties

To investigate the behavior of this compound upon absorption of light, advanced spectroscopic techniques such as time-resolved transient absorption and fluorescence spectroscopy are employed. These methods provide insights into the excited-state dynamics, including the lifetimes of excited states and the pathways of relaxation back to the ground state.

Upon excitation with UV light, the molecule is promoted to an electronically excited state (e.g., S₁). The presence of heavy atoms like bromine can enhance intersystem crossing to the triplet state (T₁) via spin-orbit coupling. The subsequent decay from these excited states can occur through radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) processes. researchgate.net

Applications of 4 Bromo 2 Chloro 1 Ethynylbenzene in Advanced Materials and Chemical Technologies

Utilization as a Building Block in the Synthesis of Conjugated Polymers and Oligomers

The presence of an ethynyl (B1212043) group and halogen atoms makes 4-Bromo-2-chloro-1-ethynylbenzene a potential monomer for the synthesis of conjugated polymers, particularly poly(phenylene ethynylene)s (PPEs). ontosight.airesearchgate.net These polymers are known for their unique optical and electrical properties. ontosight.ai

Development of Materials with Tunable Electronic and Optical Properties

Precursors for Organic Electronic and Optoelectronic Devices

Poly(phenylene ethynylene)s are materials of interest for various organic electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs), sensors, and flexible electronics. ontosight.aimit.edunih.govmsstate.edu The potential for high fluorescence quantum yields and good thermal stability makes PPEs attractive for these applications. ontosight.ai While it is plausible that polymers derived from this compound could be investigated for such purposes, there is a lack of specific research data confirming their synthesis and device integration.

Role in Supramolecular Chemistry and the Construction of Self-Assembled Systems

The planar, rigid structure of the phenylacetylene (B144264) unit, combined with the potential for halogen bonding and other non-covalent interactions, suggests that this compound could be a valuable component in supramolecular chemistry. rsc.orgmdpi.com

Self-assembled monolayers (SAMs) on various substrates are a key area of nanoscience, with applications in electronics and surface engineering. nih.govcapes.gov.brsigmaaldrich.cnharvard.edu Ethynylbenzene derivatives can form ordered structures on surfaces. While there is no specific research on SAMs of this compound, the fundamental principles of self-assembly suggest its potential for forming organized molecular layers.

Contributions to Coordination Chemistry and the Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.netarxiv.orgresearchgate.net The design of MOFs with specific properties is highly dependent on the geometry and functionality of the organic linker.

While the terminal alkyne of this compound could potentially be carboxylated to form a ligand suitable for MOF synthesis, there are no published examples of MOFs incorporating this specific molecule. The development of electroactive MOFs is a growing field, and building blocks with interesting electronic properties are actively sought. nih.govresearchgate.net

Design and Synthesis of Functional Organic Frameworks

Functional organic frameworks, including porous organic polymers (POPs), are a class of materials with high surface areas and tunable properties. nih.govresearchgate.net These materials are typically synthesized through the self-condensation or cross-linking of rigid organic monomers. The di-functional nature of this compound (considering the ethynyl and bromo/chloro groups) could, in principle, be utilized in polymerization reactions to form porous networks. However, the scientific literature lacks specific examples of such frameworks built from this compound.

Potential in Sensor Development and Nanoscience Research

The fluorescence of conjugated polymers is often sensitive to their environment, making them suitable for chemical sensor applications. rsc.org Polymers derived from phenylacetylene precursors have been shown to be effective sensory materials. While this suggests a potential application for polymers of this compound, no specific sensor studies using this compound have been reported.

Future Directions and Emerging Research Avenues for 4 Bromo 2 Chloro 1 Ethynylbenzene

Exploration of Novel Catalytic Systems and Methodologies for Derivatization

The derivatization of 4-bromo-2-chloro-1-ethynylbenzene heavily relies on cross-coupling reactions, particularly the Sonogashira coupling of the terminal alkyne. nih.govresearchgate.netrsc.org Future research will focus on developing more efficient, selective, and sustainable catalytic systems to exploit the reactivity of its bromo and chloro substituents.

Recent advancements in catalyst design offer promising avenues. The development of phosphine-free palladium catalysts is a significant area of interest, as phosphine (B1218219) ligands can be toxic, expensive, and sensitive to air and moisture. sci-hub.sersc.orgresearchgate.net For instance, palladium nanoparticles supported on magnetic materials or encapsulated within robust frameworks like metal-organic frameworks (MOFs) are emerging as highly active and recyclable catalysts for cross-coupling reactions. sci-hub.sesoran.edu.iqethz.ch These heterogeneous catalysts simplify product purification and reduce palladium contamination in the final products. ethz.chusc.edu

Furthermore, the exploration of catalysts based on more abundant and less expensive metals like iron and cobalt for Sonogashira-type reactions is a growing trend. beilstein-journals.org While still in development, these systems offer a greener alternative to traditional palladium catalysts. beilstein-journals.org The table below summarizes some novel catalytic approaches relevant to the derivatization of this compound.

| Catalyst Type | Key Features | Potential Application for this compound |

| Phosphine-Free Pd Catalysts | Air and moisture stable, avoids toxic/expensive ligands. sci-hub.sersc.org | Heck and Sonogashira couplings at the bromo- and chloro- positions. |

| Heterogeneous Nanocatalysts | Recyclable, easy separation, low metal leaching. soran.edu.iqusc.edu | Selective cross-coupling reactions under milder conditions. |

| Iron/Cobalt-Based Catalysts | Utilizes earth-abundant metals, cost-effective, environmentally benign. beilstein-journals.org | Greener alternative for Sonogashira coupling of the ethynyl (B1212043) group. |

| Palladium-Doped MOFs | High catalyst dispersion and stability, potential for size/shape selectivity. ethz.ch | Controlled and selective derivatization of the different reactive sites. |

The differing reactivity of the C-Br and C-Cl bonds presents an opportunity for sequential, site-selective derivatization. Future research will likely focus on developing catalytic systems that can selectively activate one halogen over the other, enabling the synthesis of highly complex, non-symmetrical molecules from this single precursor.

Integration into Automated and High-Throughput Synthetic Platforms

The demand for rapid discovery and optimization of new molecules with desired properties has driven the adoption of automated and high-throughput synthesis platforms. nih.govvapourtec.com this compound is an ideal candidate for inclusion in such platforms for the generation of chemical libraries.

High-Throughput Experimentation (HTE) allows for the rapid screening of a wide array of reaction conditions (catalysts, ligands, solvents, bases, and temperature) to identify optimal protocols for the derivatization of this compound. nih.govchemrxiv.orgnih.gov This is particularly valuable for optimizing the selective coupling at the bromo- or chloro- positions. Robotic systems can perform hundreds of reactions in parallel in multi-well plates, with subsequent rapid analysis by techniques like mass spectrometry. nih.gov This data-rich approach, when coupled with machine learning algorithms, can accelerate the discovery of novel reaction conditions with improved yields and selectivity. sunthetics.io

Automated synthesis platforms , which combine flow chemistry modules with robotic handling, can be programmed to perform multi-step syntheses, including the derivatization of this compound and subsequent reaction steps. researchgate.netchimia.chfu-berlin.de These systems can utilize pre-packed reagent cartridges to simplify the synthetic process, making it more reproducible and efficient. chimia.chsynplechem.com The integration of this trifunctional building block into automated workflows would enable the rapid synthesis of libraries of diverse compounds for applications in drug discovery and materials science. vapourtec.comresearchgate.net

Development of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the derivatization of this compound is crucial for process optimization and control. In-situ spectroscopic techniques, which monitor reactions in real-time without the need for sampling, are powerful tools for achieving this. youtube.comyoutube.commt.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy can track the concentration changes of reactants, intermediates, and products throughout a reaction by monitoring their characteristic vibrational bands. youtube.comyoutube.commt.com For example, in a Sonogashira coupling of this compound, the disappearance of the C≡C-H stretch and the appearance of new bands corresponding to the coupled product can be monitored in real-time. This provides valuable kinetic data and can help identify the formation of transient intermediates or byproducts. youtube.com

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information during a reaction. nih.govmpg.deyoutube.com By using flow-NMR setups, reactions can be monitored under process-relevant conditions. youtube.com This would be particularly useful for studying the sequential derivatization of this compound, allowing for the unambiguous identification of the different regioisomers formed. mpg.de Furthermore, advanced NMR techniques can be used to study photochemical reactions, which could be relevant for certain derivatization pathways. youtube.com

The data generated from these in-situ techniques can be used to build accurate kinetic models of the reactions, facilitating process scale-up and ensuring batch-to-batch consistency. mt.com

Advanced Computational Design for Predicting New Reactivity and Material Functions

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the reactivity of molecules and designing new materials with specific functions. researchgate.netbeilstein-archives.org For this compound, computational methods can provide valuable insights that guide experimental work.

In the context of materials science, computational methods can predict the electronic and optical properties of polymers and other materials derived from this compound. For instance, DFT can be used to calculate the HOMO/LUMO energy levels, band gaps, and absorption spectra of poly(p-phenylene ethynylene)s (PPEs) incorporating this building block. researchgate.netmdpi.com This allows for the in-silico design of materials with tailored optoelectronic properties for applications in organic electronics. mdpi.com The table below highlights the predictive power of computational design.

| Computational Method | Predicted Property for this compound Derivatives | Relevance |

| Density Functional Theory (DFT) | Bond dissociation energies (C-H, C-Br, C-Cl) | Predicts site-selectivity in reactions. |

| DFT | Reaction energy profiles and transition state geometries | Elucidates reaction mechanisms and predicts kinetics. beilstein-archives.orgnih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra of derived polymers | Guides the design of new organic electronic materials. beilstein-journals.org |

| Molecular Dynamics (MD) Simulations | Self-assembly and morphology of derived liquid crystals or polymers | Predicts macroscopic material properties. |

Interdisciplinary Research with Broader Chemical and Engineering Sciences

The unique structural features of this compound make it a valuable platform for interdisciplinary research, bridging synthetic organic chemistry with materials science and chemical engineering.

In materials science , this compound is a promising precursor for the synthesis of novel liquid crystals and conjugated polymers . colorado.eduontosight.ai The rigid phenyl-ethynyl core is a common motif in liquid crystalline materials, and the presence of two different halogen atoms allows for the synthesis of non-symmetrical, bent-core liquid crystals with unique phase behaviors. colorado.eduwhiterose.ac.ukbeilstein-journals.org Furthermore, polymerization of this compound and its derivatives via Sonogashira coupling can lead to the formation of poly(p-phenylene ethynylene)s (PPEs) . ontosight.airesearchgate.net The electronic properties of these polymers can be tuned by the substituents on the phenyl ring, making them interesting candidates for applications in organic light-emitting diodes (OLEDs), sensors, and flexible electronics. ontosight.ai The bromo- and chloro-substituents can also serve as handles for post-polymerization modification, further expanding the functional diversity of these materials.

From a chemical engineering perspective, the development of efficient and scalable synthetic routes to derivatives of this compound is a key challenge. Research in this area will focus on transitioning the novel catalytic systems and synthetic methodologies from the lab to an industrial scale. This involves the design of continuous flow reactors for safer and more efficient production, as well as the implementation of real-time monitoring techniques for process control and optimization. acs.orgresearchgate.net The integration of automated synthesis platforms will also be crucial for the large-scale production of libraries of compounds for screening and application testing. vapourtec.com

The collaborative efforts between chemists and engineers will be essential to fully realize the potential of this compound as a versatile building block for advanced materials and technologies.

常见问题

Q. What are the common synthetic routes for preparing 4-Bromo-2-chloro-1-ethynylbenzene, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and cross-coupling reactions. A key step is the introduction of the ethynyl group via Sonogashira coupling between a halogenated aromatic precursor (e.g., 4-bromo-2-chloroiodobenzene) and a terminal alkyne. Catalysts like Pd(PPh₃)₄/CuI and solvents such as THF or DMF are critical for optimizing coupling efficiency. Base selection (e.g., NEt₃) and temperature control (60–80°C) also impact yield, with excess alkyne often used to drive the reaction .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions; the ethynyl proton appears as a singlet near δ 2.5–3.5 ppm.

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming bond lengths and angles, particularly the linear geometry of the ethynyl group .

- Elemental Analysis : Validates purity (>97% by HPLC/GC, as per commercial standards) .

Q. How should this compound be stored to ensure stability, and what degradation pathways are observed?

Store under inert gas (N₂/Ar) at 0–6°C to prevent oxidation of the ethynyl group. Degradation via hydrolysis or halogen displacement can occur in humid environments, necessitating moisture-free storage. Regular purity checks via GC-MS are recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the LUMO energy of the bromine substituent indicates susceptibility to oxidative addition in Pd-catalyzed couplings. Molecular Dynamics (MD) simulations model solvent effects, revealing preferential solvation in polar aprotic media like DMF .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray results) for this compound?

- Multi-Technique Validation : Cross-check NMR assignments with IR (C≡C stretch ~2100 cm⁻¹) and high-resolution mass spectrometry.

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in substituent orientation, especially when steric effects distort NMR predictions .

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of derivatives (e.g., Suzuki-Miyaura couplings)?

Q. What role does this compound play in designing metal-organic frameworks (MOFs) or pharmaceutical intermediates?

The ethynyl group acts as a π-conjugated linker in MOFs, enhancing charge transport in optoelectronic materials. In pharmaceuticals, it serves as a precursor for kinase inhibitors via Buchwald-Hartwig amination, leveraging halogen substituents for selective functionalization .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。